

An In-depth Technical Guide to the Traditional Medicine Applications of *Equisetum arvense*

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Compound of Interest

Compound Name: *Horsetail*

Cat. No.: B1181666

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Abstract

Equisetum arvense, commonly known as **horsetail**, is a perennial fern with a long history of use in traditional medicine across various cultures, dating back to ancient Roman and Greek times.^[1] Traditionally, it has been employed for a wide range of ailments, including as a diuretic, for stopping bleeding, healing wounds and ulcers, and addressing kidney and bladder problems.^{[1][2]} Modern scientific investigation has begun to validate many of these traditional uses, attributing its therapeutic properties to a rich phytochemical profile that includes a high concentration of silica, flavonoids, phenolic acids, and other bioactive compounds.^{[2][3][4]} This technical guide provides a comprehensive overview of the traditional and scientifically evaluated applications of *E. arvense*, with a focus on its diuretic, bone healing, wound healing, antioxidant, and anti-inflammatory properties. Detailed experimental protocols from key studies are provided to facilitate further research and development.

Phytochemical Composition

The therapeutic effects of *Equisetum arvense* are largely attributed to its complex chemical composition. The plant is particularly notable for its high silica content, which can constitute up to 25% of its dry weight.^[5] Other significant bioactive constituents include a variety of flavonoids, phenolic acids, alkaloids, and phytosterols.

Table 1: Key Phytochemicals in *Equisetum arvense*

Compound Class	Specific Compounds	Associated Therapeutic Effects	References
Silicon Compounds	Silicic acid, Silicates	Bone and connective tissue health, wound healing	[3][6][7]
Flavonoids	Quercetin, Kaempferol, Luteolin, Apigenin, Isoquercitrin, Rutin	Antioxidant, anti-inflammatory, diuretic, osteogenic	[1][2][4][6][8]
Phenolic Acids	Caffeic acid, Ferulic acid, p-Coumaric acid, Chlorogenic acid	Antioxidant, antimicrobial	[9][10]
Alkaloids	Nicotine, Palustrine	(Generally in low concentrations)	[7]
Triterpenoids	Ursolic acid, Oleanolic acid, Betulinic acid	Anti-inflammatory, osteogenic	[6][11]

Traditional and Investigated Medicinal Applications

Diuretic Effects

E. arvense has been traditionally used as a diuretic to help the body eliminate excess fluid.[\[1\]](#) Clinical studies have substantiated this application, demonstrating that **horsetail** extract can produce a diuretic effect comparable to that of conventional diuretic medications.

Table 2: Summary of a Clinical Trial on the Diuretic Effect of *Equisetum arvense*

Study Design	Participants	Intervention	Comparator	Key Findings	Reference
Randomized, double-blind, crossover	36 healthy male volunteers	900 mg/day standardized dried extract of <i>E. arvense</i> (EADE) for 4 days	Placebo (corn starch) and Hydrochlorothiazide (25 mg/day)	EADE produced a diuretic effect stronger than placebo and equivalent to hydrochlorothiazide without significant changes in electrolyte elimination.	[4][12][13]

A randomized, double-blind clinical trial was conducted to assess the acute diuretic effect of *E. arvense* in healthy volunteers.[4][12][13]

- Participants: 36 healthy male volunteers were included in the study.
- Study Design: A three-step crossover design was employed. For four consecutive days, participants received either a standardized dried extract of *Equisetum arvense* (EADE, 900 mg/day), a placebo (corn starch, 900 mg/day), or hydrochlorothiazide (25 mg/day). A 10-day washout period separated each treatment phase.
- Data Collection: The diuretic effect was evaluated by monitoring the volunteers' water balance over a 24-hour period.
- Outcome Measures: The primary outcome was the change in water balance. Safety was assessed through clinical examinations and laboratory tests before and after the experiment.

Bone and Connective Tissue Health

The high silica content in *E. arvense* is believed to contribute to its traditional use in strengthening bones and connective tissues.[1][6] Silica is essential for collagen synthesis and

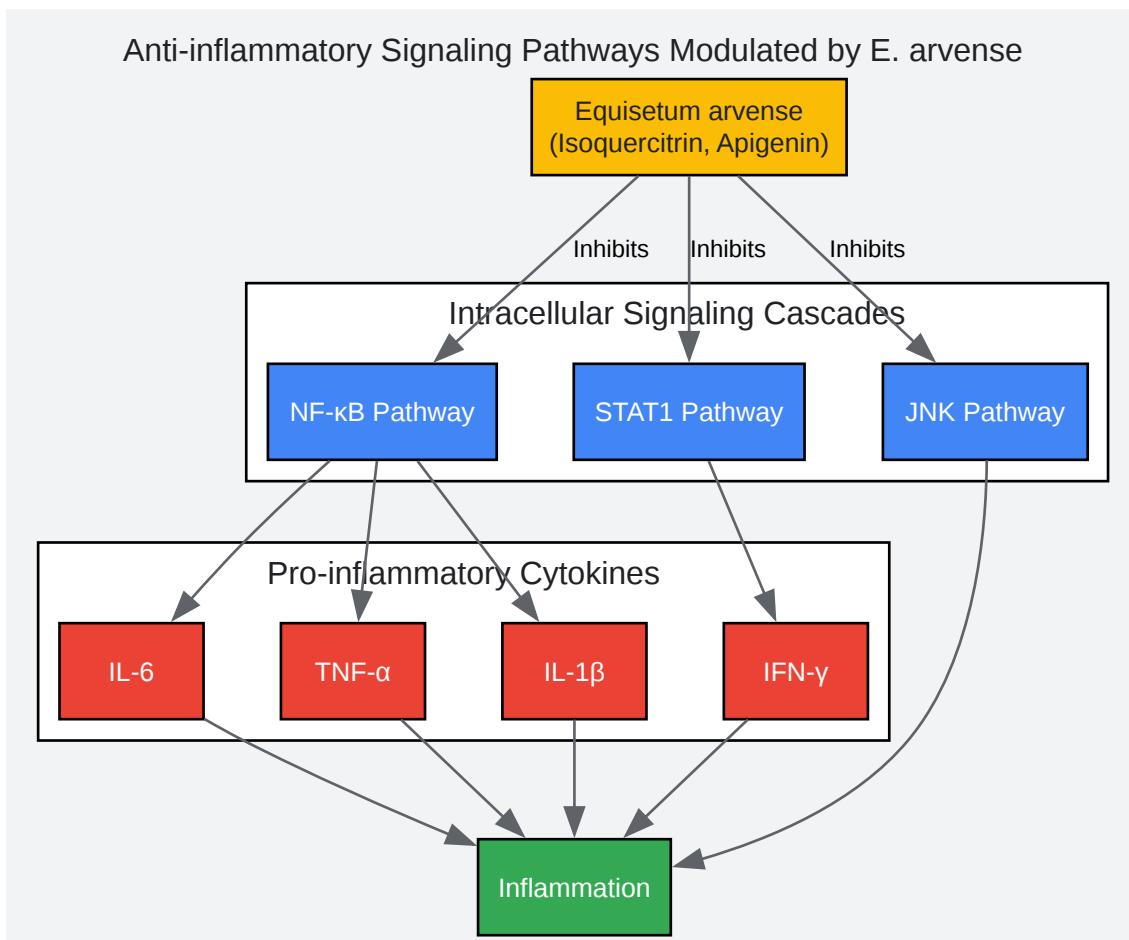
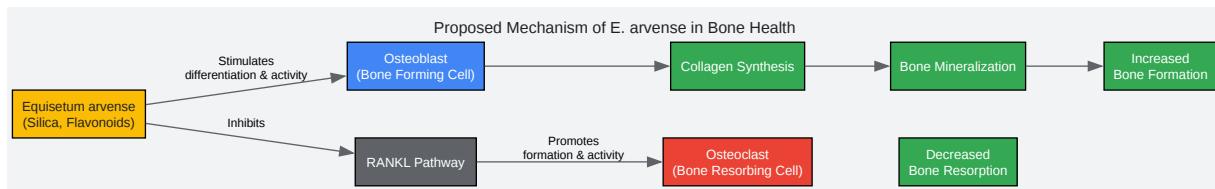
plays a role in bone mineralization by enhancing calcium absorption.[\[6\]](#) In vitro studies have shown that *E. arvense* extracts can stimulate osteoblast activity and inhibit osteoclastogenesis.

Table 3: In Vitro Studies on the Effects of *Equisetum arvense* on Bone Cells

Cell Type	Extract Type	Concentration Range	Key Findings	Reference
Human osteoblastic cells	Hydromethanolic	50-500 µg/ml	Increased cell viability/proliferation and ALP activity.	[3]
Human osteoclast precursors	Hydromethanolic	≥0.004 mg/ml	Dose-dependent inhibition of osteoclastogenesis.	[14]

To evaluate the osteogenic effects of *E. arvense*, human osteoblastic cells were cultured with hydromethanolic extracts of the plant.[\[3\]](#)

- Extract Preparation: Dried aerial parts of *E. arvense* were extracted with a 1:1 methanol:water mixture.
- Cell Culture: Human osteoblastic cells were seeded on culture plates or hydroxyapatite substrates.
- Treatment: Cells were treated with the extract at concentrations ranging from 10 to 1000 µg/ml.
- Analysis: Osteoblastic markers such as cell viability/proliferation and alkaline phosphatase (ALP) activity were assessed.



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